3-(Bromomethyl)-7-methoxy-2H-chromen-2-one is a compound classified within the coumarin family, which comprises a broad class of aromatic organic compounds known for their diverse biological activities. This particular compound features a bromomethyl group at the 3-position and a methoxy group at the 7-position of the chromen-2-one core structure. Coumarins are recognized for their roles in various biological processes and have applications in medicinal chemistry due to their potential therapeutic properties, including anti-inflammatory and anticancer activities .
The synthesis of 3-(Bromomethyl)-7-methoxy-2H-chromen-2-one typically involves the bromination of a suitable precursor, specifically 7-methoxy-2H-chromen-2-one. A common method employs N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This method allows for the selective introduction of the bromomethyl group at the desired position while maintaining the integrity of other functional groups.
In industrial settings, similar bromination reactions may be adapted for larger-scale production, often utilizing continuous flow reactors and automated systems to enhance efficiency and yield. Optimization strategies focus on maximizing product purity and minimizing by-products during synthesis .
The molecular structure of 3-(Bromomethyl)-7-methoxy-2H-chromen-2-one can be represented as follows:
3-(Bromomethyl)-7-methoxy-2H-chromen-2-one is reactive and can undergo various chemical transformations, including:
Common reagents for these reactions include bases like sodium hydroxide or potassium carbonate for nucleophilic substitution, oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction .
The mechanism of action for 3-(Bromomethyl)-7-methoxy-2H-chromen-2-one involves its interaction with biological targets. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially leading to inhibition or modification of their activity. This interaction may influence various biological pathways related to inflammation, cell proliferation, and apoptosis .
3-(Bromomethyl)-7-methoxy-2H-chromen-2-one has several scientific applications:
Brominated coumarins serve as pivotal building blocks in drug synthesis due to the bromomethyl group’s exceptional versatility in nucleophilic substitution and metal-catalyzed cross-coupling reactions. At position 3, the bromomethyl moiety (−CH₂Br) enhances electrophilicity, enabling efficient functionalization with nitrogen, oxygen, and sulfur nucleophiles. This reactivity underpins the synthesis of structurally diverse analogs for structure-activity relationship (SAR) studies.
Structural and Physicochemical Properties3-(Bromomethyl)-7-methoxy-2H-chromen-2-one (CAS: 133932-20-4) features a methoxy group at C7 and a bromomethyl group at C3. Key properties include:
The 7-methoxy group donates electrons to the chromenone system, enhancing π-electron density and influencing binding to biological targets like enzymes and DNA. The bromomethyl group’s strategic placement at C3 facilitates synthetic transformations without disrupting the planar core required for target engagement.
Table 1: Key Brominated Coumarin Building Blocks in Drug Discovery
Compound Name | CAS Number | Substitution Pattern | Key Applications |
---|---|---|---|
3-(Bromomethyl)-7-methoxy-2H-chromen-2-one | 133932-20-4 | 3-BrCH₂, 7-OCH₃ | Multi-target ligands for CNS diseases |
4-(Bromomethyl)-7-methoxy-2H-chromen-2-one | 35231-44-8 | 4-BrCH₂, 7-OCH₃ | Fluorescent probes, enzyme inhibitors |
3-(Bromoacetyl)-7-methoxy-2H-chromen-2-one | N/A | 3-BrCOCH₃, 7-OCH₃ | Protein labeling, reactive electrophiles |
Synthetic Routes and OptimizationThe primary synthesis involves radical bromination of 7-methoxy-3-methylcoumarin (7-methoxycoumarin) using N-bromosuccinimide (NBS) under radical initiation:
7-Methoxy-3-methylcoumarin + NBS → 3-(Bromomethyl)-7-methoxy-2H-chromen-2-one
Key Reaction Parameters:
Industrial-scale production employs continuous-flow reactors to improve safety and efficiency, minimizing polybromination byproducts. The bromination’s regioselectivity arises from the stability of the benzylic radical intermediate at C3, directed by the electron-donating methoxy group at C7.
Table 2: Synthetic Optimization of 3-(Bromomethyl)-7-methoxy-2H-chromen-2-one
Parameter | Batch Method | Continuous-Flow Method | Advantage |
---|---|---|---|
Reaction Time | 4–6 hours | 15–30 minutes | Reduced decomposition |
NBS Equivalents | 1.2 | 1.05 | Lower cost, fewer byproducts |
Solvent Consumption | High (10 L/kg) | Low (3 L/kg) | Sustainable processing |
Purity | 90–95% | >98% | Simplified purification |
Neurodegenerative diseases like Alzheimer’s (AD) involve multifactorial pathologies, necessitating multi-target-directed ligands (MTDLs). 3-(Bromomethyl)-7-methoxy-2H-chromen-2-one serves as a strategic precursor for MTDLs targeting acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and oxidative stress pathways simultaneously.
Biological Target Engagement
Derivatization Strategies:The bromomethyl group undergoes efficient displacement with nitrogen nucleophiles:
3-(Bromomethyl)-7-methoxycoumarin + R-NH₂ → 3-(Aminomethyl)-7-methoxycoumarin derivatives
Notable derivatives include:
Table 3: Bioactive Derivatives and Their Target Affinities
Derivative | Biological Target | IC₅₀/Activity | Therapeutic Significance |
---|---|---|---|
3h (Propargylamine derivative) | MAO-B | 2.8 nM | Potent, selective MAO-B inhibition |
3h | AChE | 8.99 µM | Moderate PAS-binding anti-aggregation |
3c (Piperidinomethyl) | CDK4/6 | 0.8 µM | Antiproliferative activity |
3f (Thiomorpholinomethyl) | Candida albicans | MIC = 4 µg/mL | Antifungal activity |
Neuroprotective and Blood-Brain Barrier Permeability
Derivative 3h exhibits:
Strategic Advantages in MTDL Design
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8